5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride
Overview
Description
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is a chemical compound with the molecular formula C4H9ClN4O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that azoles, a class of compounds to which this compound belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that azoles inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols, disrupting membrane structure and function .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given its potential mode of action. Ergosterol is a major component of the fungal cell membrane, and its disruption can lead to altered cell permeability and impaired growth of the fungus .
Result of Action
Based on its potential mode of action, it can be inferred that the compound may disrupt fungal cell membrane structure and function, leading to impaired growth of the fungus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride typically involves the reaction of 5-methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature range and pH level to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents. The reaction conditions may involve the use of catalysts and specific solvents to promote the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in various substituted triazole derivatives.
Scientific Research Applications
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride: This compound is structurally similar but lacks the methyl group on the aminomethyl moiety.
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: This compound contains a nitro group instead of the methylaminomethyl group.
Uniqueness
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylaminomethyl group may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKALELIIHGVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=O)N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-77-3 | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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